Cas no 88280-58-4 (3-Bromo-N-phenylaniline)

3-Bromo-N-phenylaniline structure
3-Bromo-N-phenylaniline structure
Product Name:3-Bromo-N-phenylaniline
CAS番号:88280-58-4
MF:C12H10BrN
メガワット:248.118502140045
MDL:MFCD07369780
CID:709381
PubChem ID:14958606
Update Time:2025-08-03

3-Bromo-N-phenylaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,3-bromo-N-phenyl-
    • 3-BROMO DIPHENYL AMINE
    • 3-bromo-N-phenylaniline
    • 3-bromo-N-phenylBenzenamine
    • 3-Brom-diphenylamin
    • 3-bromo-N-phenylalanine
    • Benzenamine,3-bromo-N-phenyl
    • 3-Bromo-N-phenylbenzenamine (ACI)
    • Diphenylamine, 3-bromo- (6CI, 7CI)
    • 3-Bromodiphenylamine
    • N-(3-Bromophenyl)aniline
    • 88280-58-4
    • CS-0204458
    • Z1269211899
    • N-(3-bromophenyl)benzenamine
    • EN300-135145
    • DA-01629
    • DTXSID30566088
    • N-(3-bromophenyl)-aniline
    • BS-29716
    • AKOS030639993
    • SY152620
    • MFCD07369780
    • 3-BROMODIPHENYLAMINE 97
    • 3-Bromodiphenylamine, 97%
    • 3-BROMODIPHENYLAMINE97
    • SCHEMBL72905
    • E85428
    • 3-Bromo-N-phenylaniline
    • MDL: MFCD07369780
    • インチ: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
    • InChIKey: IXTBFWCKFRFDOO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(NC2C=CC=CC=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 247.00000
  • どういたいしつりょう: 246.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.435 g/mL at 25 °C(lit.)
  • ふってん: 239-287 °C (DSC)(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.671(lit.)
  • PSA: 12.03000
  • LogP: 4.26570

3-Bromo-N-phenylaniline セキュリティ情報

3-Bromo-N-phenylaniline 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

3-Bromo-N-phenylaniline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-1G
3-Bromo-N-phenylaniline
88280-58-4 97%
1G
¥561.02 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-10G
3-Bromo-N-phenylaniline
88280-58-4 97%
10G
¥1423.18 2022-02-24
TRC
B504650-10mg
3-Bromo-N-phenylaniline
88280-58-4
10mg
$ 50.00 2022-06-07
TRC
B504650-50mg
3-Bromo-N-phenylaniline
88280-58-4
50mg
$ 65.00 2022-06-07
TRC
B504650-100mg
3-Bromo-N-phenylaniline
88280-58-4
100mg
$ 80.00 2022-06-07
eNovation Chemicals LLC
Y1193212-5g
3-Bromo-N-phenylaniline
88280-58-4 95%
5g
$715 2024-07-20
eNovation Chemicals LLC
D104943-50g
3-BROMODIPHENYLAMINE97
88280-58-4 95%
50g
$1950 2024-08-03
eNovation Chemicals LLC
Y1000056-10g
3-bromo-N-phenylaniline
88280-58-4 95%
10g
$920 2024-08-02
Enamine
EN300-135145-0.05g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.05g
$19.0 2025-02-21
Enamine
EN300-135145-0.1g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.1g
$19.0 2025-02-21

3-Bromo-N-phenylaniline 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Tungsten hexacarbonyl Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
リファレンス
Light-Promoted Low-Valent-Tungsten-Catalyzed Ambient Temperature Amination of Boronic Acids with Nitroaromatics
Song, Heng ; et al, Journal of Organic Chemistry, 2022, 87(8), 5303-5314

合成方法 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 6 h, 130 °C
1.2 18 h, 130 °C
リファレンス
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; et al, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt; 2 h, 110 °C
リファレンス
Revealing Topological Influence of Phenylenediamine Unit on Physicochemical Properties of Donor-Acceptor-Donor-Acceptor Thermally Activated Delayed Fluorescent Macrocycles
Izumi, Saika; et al, Chemistry - An Asian Journal, 2020, 15(23), 4098-4103

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
リファレンス
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

合成方法 5

はんのうじょうけん
1.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
リファレンス
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

合成方法 6

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux
2.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
リファレンス
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

合成方法 7

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Bromobenzene
リファレンス
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; et al, Journal of Organic Chemistry, 1993, 58(24), 6900-1

合成方法 8

はんのうじょうけん
1.1 Catalysts: Molybdenum oxide (MoO3) (silica supported) Solvents: Toluene ;  2 min, rt
1.2 Reagents: Triphenylphosphine ;  24 h, 100 °C
リファレンス
Reductive C-N Coupling of Nitroarenes: Heterogenization of MoO3 Catalyst by Confinement in Silica
Yang, Fu; et al, ChemSusChem, 2021, 14(16), 3413-3421

合成方法 9

はんのうじょうけん
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
リファレンス
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

合成方法 10

はんのうじょうけん
1.1 Reagents: Oxygen ,  Diammonium cerium hexanitrate Catalysts: Cupric acetate Solvents: Toluene ;  12 h, rt
リファレンス
Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines
Gonela, Uma Maheshwar; et al, New Journal of Chemistry, 2019, 43(7), 2861-2864

合成方法 11

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt
1.2 Reagents: Sodium tert-butoxide ;  2 h, 110 °C
リファレンス
meta - and para -Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions
Hempe, Matthias; et al, Synthesis, 2017, 49(19), 4489-4499

合成方法 12

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Ammonia Catalysts: Cupric acetate ,  Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ,  Water ;  4 - 6 h, rt
1.2 30 min, rt
1.3 18 - 20 h, rt
リファレンス
Visible-light-mediated photocatalytic sequential N-arylation: an eco-friendly synthetic route to unsymmetrical diarylamines and the imatinib drug
Sana, Sravani; et al, Organic Chemistry Frontiers, 2023, 10(18), 4573-4580

合成方法 13

はんのうじょうけん
1.1 Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt → -5 °C; 15 min, -5 °C
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 min, -5 °C
1.3 Solvents: Acetonitrile ;  20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
o-Iodoxybenzoic Acid Mediated N-Arylation of Aromatic Amines by Using Arylhydrazines as the Arylating Counterpart
Jadhav, Ravindra R.; et al, European Journal of Organic Chemistry, 2013, 2013(30), 6779-6783

合成方法 14

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
リファレンス
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium acetate ,  Potassium hexafluorophosphate Catalysts: Cupric acetate ,  Ferrocenium hexafluorophosphate Solvents: Acetonitrile ;  60 °C
リファレンス
Mediator-Enabled Electrocatalysis with Ligandless Copper for Anaerobic Chan-Lam Coupling Reactions
Walker, Benjamin R.; et al, Journal of the American Chemical Society, 2021, 143(16), 6257-6265

合成方法 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
2.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
リファレンス
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

合成方法 17

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
リファレンス
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

3-Bromo-N-phenylaniline Raw materials

3-Bromo-N-phenylaniline Preparation Products

3-Bromo-N-phenylaniline サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88280-58-4)3-BROMODIPHENYLAMINE 97
注文番号:sfd3811
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:88280-58-4)3-BROMODIPHENYLAMINE 97
sfd3811
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email